![molecular formula C11H17ClN2O B2872657 N'-[(furan-2-yl)methyl]cyclopentanecarboximidamide hydrochloride CAS No. 1808676-36-9](/img/structure/B2872657.png)

N'-[(furan-2-yl)methyl]cyclopentanecarboximidamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

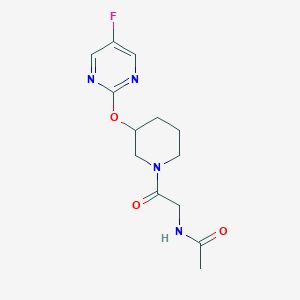

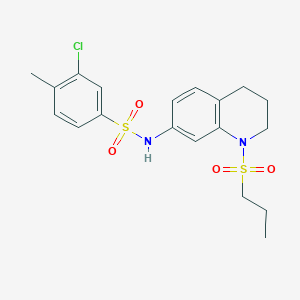

“N’-[(furan-2-yl)methyl]cyclopentanecarboximidamide hydrochloride” is a chemical compound with the CAS Number: 1808676-36-9 . It has a molecular weight of 228.72 and its IUPAC name is 1-cyclopentylidene-N-(furan-2-ylmethyl)methanediamine hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16N2O.ClH/c12-11(9-4-1-2-5-9)13-8-10-6-3-7-14-10;/h3,6-7,13H,1-2,4-5,8,12H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications

Catalytic Reduction of Biomass-Derived Furanic Compounds

Furfural and 5-hydroxymethylfurfural (HMF), important in biorefinery, can be reduced using hydrogen over heterogeneous catalysts, producing derivatives like furfuryl alcohol and tetrahydrofurfuryl alcohol. This process involves various reactions including hydrogenation and C–O hydrogenolysis, pivotal in converting oxygen-rich compounds (Nakagawa, Tamura, & Tomishige, 2013).

Thiol-mediated Generation of Nitric Oxide by Furoxans

Furoxans, related to furan compounds, increase coronary flow in isolated rat hearts. This effect is linked to the generation of nitric oxide (NO) upon reaction with thiols, classifying furoxans as prodrugs and nitrovasodilators (Feelisch, Schönafinger, & Noack, 1992).

Efficient Production of Hydroxymethylfurfural from Fructose

The dehydration of fructose to 5-hydroxymethylfurfural (HMF) showcases the potential of furan derivatives as substitutes for petroleum-based chemicals. This process involves using acid catalysts in aqueous phase with solvents like dimethylsulfoxide (Román‐Leshkov, Chheda, & Dumesic, 2006).

Cross-Linked Hydrogels via Diels-Alder Coupling

The Diels-Alder [4 + 2] cycloaddition between furan- and maleimide-functional polyanions forms cross-linked synthetic polymer hydrogels. This has implications in developing functional materials with tailored properties (Stewart, Backholm, Burke, & Stöver, 2016).

N-(furfural) Chitosan Hydrogels for Controlled Drug Release

Chitosan modified with furfural through Diels-Alder cycloadditions creates hydrogel networks, demonstrating potential for controlled drug release applications (Montiel-Herrera et al., 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Properties

IUPAC Name |

N'-(furan-2-ylmethyl)cyclopentanecarboximidamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.ClH/c12-11(9-4-1-2-5-9)13-8-10-6-3-7-14-10;/h3,6-7,9H,1-2,4-5,8H2,(H2,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROAJRZQQZJIUSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=NCC2=CC=CO2)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methylpropyl 4-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbonyl]-1,4-diazepane-1-carboxylate](/img/structure/B2872574.png)

![3,4,5,6-tetrachloro-N-[2-(trifluoromethoxy)phenyl]pyridine-2-carboxamide](/img/structure/B2872579.png)

![N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]cyclopropanecarboxamide](/img/structure/B2872580.png)

![2-[(4-carbamoylphenyl)amino]acetic Acid](/img/structure/B2872581.png)

![7-[(3-Chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2872582.png)

![Ethyl 4-[(2-oxo-6,7,8,9-tetrahydrobenzo[g]chromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2872591.png)